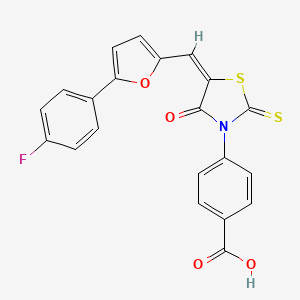
(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C21H12FNO4S2 and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that exhibits significant biological activity, primarily due to its structural components, which include a thiazolidinone core, a furan moiety, and a benzoic acid structure. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Structural Features
The compound's structure can be broken down into several key functional groups that contribute to its biological activity:
- Thiazolidinone Ring : Known for its medicinal properties, particularly in antimicrobial and anticancer activities.
- Furan Moiety : Enhances the compound's reactivity and potential interactions with biological targets.
- Benzoic Acid Derivative : Often linked to anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Antibacterial Properties : The thiazolidinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, synthesized compounds exhibited antibacterial activity exceeding that of standard antibiotics .
- Antifungal Effects : Some derivatives have also demonstrated potent antifungal activity, outperforming established antifungal agents like bifonazole and ketoconazole .
The following table summarizes the antimicrobial activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidinone | Antimicrobial |
| Compound B | Furan | Antibacterial |
| Compound C | Benzoic Acid | Anti-inflammatory |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Studies : Compounds related to this structure have been tested against human cancer cell lines, revealing moderate to strong antiproliferative effects. For example, specific derivatives demonstrated significant cytotoxicity in leukemia cell lines, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and cell cycle arrest. Studies have shown that electron-donating groups on the thiazolidinone ring enhance cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:
- Target Identification : The compound is predicted to interact with several kinases involved in cellular signaling pathways, which may contribute to its antibacterial and anticancer properties .
- Binding Affinity : Docking simulations suggest favorable binding interactions with target proteins, supporting further investigation into its pharmacodynamics.
Case Studies
Several case studies highlight the biological efficacy of thiazolidinone derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial growth in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity Assessment : Another investigation revealed that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways, emphasizing their role in cancer therapy .
特性
IUPAC Name |
4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO4S2/c22-14-5-1-12(2-6-14)17-10-9-16(27-17)11-18-19(24)23(21(28)29-18)15-7-3-13(4-8-15)20(25)26/h1-11H,(H,25,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPNTRVJQUEOI-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














